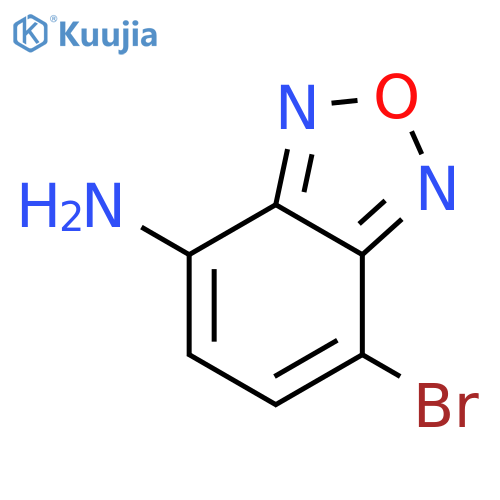Cas no 406224-62-2 (2,1,3-BENZOXADIAZOL-4-AMINE, 7-BROMO-)

406224-62-2 structure
商品名:2,1,3-BENZOXADIAZOL-4-AMINE, 7-BROMO-
2,1,3-BENZOXADIAZOL-4-AMINE, 7-BROMO- 化学的及び物理的性質
名前と識別子
-
- 2,1,3-BENZOXADIAZOL-4-AMINE, 7-BROMO-
- 7-bromo-2,1,3-benzoxadiazol-4-amine
- SCHEMBL3192399
- FQIBJGXBTMCLDZ-UHFFFAOYSA-N
- 4-Bromo-7-aminobenzofurazan
- 406224-62-2
- 4-bromo-2,1,3-benzoxadiazol-7-amine
- CS-0086129
- 7-Bromobenzo[c][1,2,5]oxadiazol-4-amine
-
- インチ: InChI=1S/C6H4BrN3O/c7-3-1-2-4(8)6-5(3)9-11-10-6/h1-2H,8H2
- InChIKey: FQIBJGXBTMCLDZ-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 212.95377Da
- どういたいしつりょう: 212.95377Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 11
- 回転可能化学結合数: 0
- 複雑さ: 157
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 64.9Ų
- 疎水性パラメータ計算基準値(XlogP): 1.2
2,1,3-BENZOXADIAZOL-4-AMINE, 7-BROMO- 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1156769-1g |
7-Bromobenzo[c][1,2,5]oxadiazol-4-amine |
406224-62-2 | 98% | 1g |
¥4063.00 | 2024-05-14 | |
| Chemenu | CM560808-1g |
7-Bromobenzo[c][1,2,5]oxadiazol-4-amine |
406224-62-2 | 95%+ | 1g |
$*** | 2023-05-30 |
2,1,3-BENZOXADIAZOL-4-AMINE, 7-BROMO- 関連文献
-
Ulrich Siemeling,Imke Scheppelmann,Beate Neumann,Anja Stammler,Hans-Georg Stammler,Jadwiga Frelek Chem. Commun., 2003, 2236-2237
-
Xiao-Fei Qiao,Jia-Cai Zhou,Jia-Wen Xiao,Ye-Fu Wang,Ling-Dong Sun,Chun-Hua Yan Nanoscale, 2012,4, 4611-4623
-
Magdalena Markiton,Agnieszka Ciemięga,Katarzyna Maresz,Anna Szelwicka,Anna Chrobok New J. Chem., 2018,42, 13602-13611
-
Ralph A. Wheeler,Emily E. Dalbey Phys. Chem. Chem. Phys., 2021,23, 9061-9064
406224-62-2 (2,1,3-BENZOXADIAZOL-4-AMINE, 7-BROMO-) 関連製品
- 2244088-11-5(INDEX NAME NOT YET ASSIGNED)
- 1823389-37-2(2-(2-Bromo-5-fluorophenyl)-2-fluoroethan-1-amine)
- 1261646-72-3(3-Hydroxy-4-(trifluoromethyl)mandelic acid)
- 879442-46-3(8-(2,4-dimethoxyphenyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)
- 1368221-70-8(2-amino-1,2,4triazolo1,5-apyridine-8-carbonitrile)
- 379254-42-9(4-{(4-methyl-4H-1,2,4-triazol-3-yl)sulfanylmethyl}benzohydrazide)
- 1244855-70-6(7-Benzyl-5-bromo-4-chloro-7H-pyrrolo2,3-dpyrimidine)
- 1782356-84-6(7-Methyl-1,2-dihydroisoquinolin-3(4H)-one)
- 2092798-12-2(4-(3,4-Difluorophenyl)-3,3-dimethylpyrrolidine)
- 2172040-37-6(3-{1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanoylazetidin-3-yl}propanoic acid)
推奨される供給者
Wuhan Comings Biotechnology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

江苏科伦多食品配料有限公司
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
